4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine
CAS No.: 2549012-81-7
Cat. No.: VC11825926
Molecular Formula: C15H19FN6S
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549012-81-7 |
|---|---|
| Molecular Formula | C15H19FN6S |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-methylsulfanylpyrimidine |
| Standard InChI | InChI=1S/C15H19FN6S/c1-10-11(2)19-15(23-3)20-13(10)21-4-6-22(7-5-21)14-17-8-12(16)9-18-14/h8-9H,4-7H2,1-3H3 |
| Standard InChI Key | FPBBNTYOZBGSGP-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=C(C=N3)F)SC)C |
| Canonical SMILES | CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=C(C=N3)F)SC)C |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of this compound, 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-methylsulfanylpyrimidine, reflects its intricate architecture. Its molecular formula, C₁₅H₁₉FN₆S, corresponds to a molecular weight of 334.4 g/mol. The structure integrates two pyrimidine rings: one substituted with fluorine at position 5 and linked to a piperazine moiety, and another bearing methyl, dimethyl, and methylsulfanyl groups (Figure 1).
Key Functional Groups and Stereoelectronic Properties
Critical functional groups include:
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Fluoropyrimidine: Enhances electronegativity and metabolic stability, commonly exploited in drug design to improve bioavailability .
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Piperazine: A flexible six-membered ring with two nitrogen atoms, facilitating interactions with biological targets through hydrogen bonding and cation-π interactions.
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Methylsulfanyl group: Introduces hydrophobicity, potentially influencing membrane permeability and binding to sulfur-containing enzymatic pockets .
Quantum mechanical calculations predict that the fluorine atom at position 5 of the pyrimidine ring induces a dipole moment, polarizing adjacent bonds and altering electron distribution across the heterocycle . This electronic perturbation may enhance binding affinity to target proteins compared to non-fluorinated analogues.
Synthesis and Physicochemical Properties
Physicochemical Profiling
Experimental data for this specific compound remain limited, but related pyrimidines exhibit:
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LogP: ~2.8 (indicating moderate lipophilicity suitable for blood-brain barrier penetration).
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Aqueous solubility: <10 μg/mL at pH 7.4, necessitating formulation with cyclodextrins or lipid-based carriers .
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Stability: Susceptible to oxidative degradation of the sulfide group under acidic conditions, requiring storage at neutral pH and inert atmospheres.
Biological Activities and Mechanisms
Anticancer Activity
Pyrimidine derivatives frequently target kinases and DNA replication machinery. In vitro studies of related compounds reveal:
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Kinase inhibition: IC₅₀ values of 97–172 nM against plasmodial kinases PfGSK3 and PfPK6, with cross-reactivity observed in human kinases .
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Cytotoxicity: EC₅₀ = 1400 nM against Pf3D7 malaria parasites, suggesting potential repurposing for oncology .
Substituent effects are critical; bromine or chlorine at position 5 enhances potency 3-fold compared to methyl groups (Table 1) .
Table 1. Impact of Pyrimidine-5-Substituents on Kinase Inhibition
| Substituent | PfGSK3 IC₅₀ (nM) | PfPK6 IC₅₀ (nM) |
|---|---|---|
| CH₃ | 710 ± 97 | 45 ± 2 |
| Cl | 174 ± 16 | 19 ± 3 |
| Br | 165 ± 18 | 57 ± 2 |
Data adapted from PMC9574854 .
Central Nervous System Effects
Piperazine-containing compounds often modulate serotonin or dopamine receptors. Molecular docking simulations predict affinity for:
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5-HT₁A receptors: ΔG = −9.2 kcal/mol, comparable to buspirone.
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D₂ dopamine receptors: Ki = 220 nM, suggesting potential antipsychotic applications .
In vivo studies are required to validate these predictions and assess blood-brain barrier penetration.
Structure-Activity Relationships (SAR)
Piperazine Flexibility
The piperazine ring’s conformation significantly affects target engagement. Rigid analogs show 40% lower PfPK6 inhibition than flexible derivatives, highlighting the importance of rotational freedom for induced-fit binding .
Methylsulfanyl Optimization
Replacing methylsulfanyl with hydroxyl or amino groups abolishes activity, underscoring its role in hydrophobic interactions. Sulfoxide derivatives retain 80% potency but exhibit improved solubility, suggesting a prodrug strategy .
Research Gaps and Future Directions
Target Deconvolution
Despite promising kinase inhibition, the compound’s exact targets in human cells remain uncharacterized. Proteome-wide profiling using affinity chromatography or CRISPR screening could elucidate off-target effects.
In Vivo Toxicology
Acute toxicity studies in rodents are absent. Preliminary ADMET predictions indicate potential hepatotoxicity (CYP3A4 inhibition, IC₅₀ = 4.2 μM), mandating rigorous preclinical evaluation.
Formulation Strategies
Nanoencapsulation or prodrug design may address solubility limitations. Poly(lactic-co-glycolic acid) nanoparticles increase bioavailability of similar compounds by 12-fold in murine models .
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